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Introduction
SGF29, a key component of the Spt-Ada-Gcn5 acetyltransferase (SAGA) complex, has

emerged as a critical factor in leukemogenesis through its role in regulating histone H3K9

acetylation and ribosomal gene expression. The development of selective chemical probes

targeting SGF29 is crucial for dissecting its biological functions and exploring its therapeutic

potential. This technical guide provides a comprehensive overview of Sgf29-IN-1 (also known

as Cpd_DC60), a selective inhibitor of the SGF29 Tudor domain. This document summarizes

its biochemical and cellular activities, presents available quantitative data, and provides

detailed experimental protocols for its characterization.

SGF29 functions as a chromatin reader, specifically recognizing and binding to di- and tri-

methylated lysine 4 on histone H3 (H3K4me2/3) via its tandem Tudor domains. This interaction

is essential for the recruitment of the SAGA complex to target gene promoters, leading to

subsequent histone acetylation and transcriptional activation. Dysregulation of this process has

been implicated in various cancers, particularly in acute myeloid leukemia (AML) with MLL

rearrangements.

Sgf29-IN-1 was identified through a CRISPR-Scan Assisted Drug Discovery (CRISPR-SADD)

approach as a selective inhibitor of the SGF29 Tudor domain. It has demonstrated efficacy in

blocking the epigenetic function of SGF29 and inhibiting the proliferation of leukemia cells,
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highlighting its utility as a chemical probe for studying SGF29 biology and as a starting point for

drug discovery efforts.

Quantitative Data
The following tables summarize the currently available quantitative data for Sgf29-IN-1. It is

important to note that comprehensive biophysical binding data (e.g., Kd from Isothermal

Titration Calorimetry) and a broad selectivity panel against other Tudor domain-containing

proteins are not yet publicly available.

Table 1: Biochemical Activity of Sgf29-IN-1

Assay Type Target Parameter Value Reference

AlphaScreen
SGF29 Tudor

Domain 2
IC50 6.4 µM [1]

Table 2: Cellular Activity of Sgf29-IN-1
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Cell Lines Assay Type Parameter Value Notes Reference

MLL-

rearranged

leukemia cell

lines (7 lines)

Cell Viability IC50 5.7 - 16.0 µM [1]

Non-MLL-

rearranged

blood cancer

cell lines (7

lines)

Cell Viability IC50 > 50 µM

Demonstrate

s selectivity

over some

other blood

cancers.

[1]

Solid tumor

cell lines (3

lines)

Cell Viability IC50 > 50 µM

Demonstrate

s selectivity

over solid

tumors.

[1]

MOLM13 and

MV4-11

(SGF29-

dependent

leukemia

cells)

Western Blot
Concentratio

n for effect
20 µM

Concentratio

n at which

inhibition of

H3K9

acetylation

was

observed.

[2]

Experimental Protocols
The following are detailed methodologies for key experiments to characterize Sgf29-IN-1.

These protocols are based on generalized procedures and should be adapted and optimized

for specific laboratory conditions.

AlphaScreen Assay for SGF29 Inhibition
This protocol describes a method to determine the IC50 of Sgf29-IN-1 against the SGF29

Tudor domain. The assay is based on the competition between a biotinylated histone H3

peptide and the inhibitor for binding to a GST-tagged SGF29 protein.

Materials:
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Recombinant His6-tagged SGF29 tandem Tudor domain (TTD)[3]

Biotinylated H3K4me3 peptide (e.g., ARTK(me3)QTARKSTGGKAPRKQLA-biotin)

Streptavidin-coated Donor Beads (PerkinElmer)

Anti-His6-coated Acceptor Beads (PerkinElmer)

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA

Sgf29-IN-1 (Cpd_DC60)

384-well white microplates (e.g., OptiPlate-384)

Procedure:

Prepare Reagents:

Dilute His6-SGF29-TTD to a final concentration of 50 nM in Assay Buffer.

Dilute biotinylated H3K4me3 peptide to a final concentration of 50 nM in Assay Buffer.

Prepare a serial dilution of Sgf29-IN-1 in DMSO, and then dilute in Assay Buffer to the

desired final concentrations (e.g., from 100 µM to 1 nM).

Prepare a mixture of Streptavidin-coated Donor Beads and anti-His6-coated Acceptor

Beads at a final concentration of 20 µg/mL each in Assay Buffer. Keep the beads protected

from light.

Assay Protocol:

Add 5 µL of the Sgf29-IN-1 serial dilution or DMSO (vehicle control) to the wells of the

384-well plate.

Add 5 µL of the 50 nM His6-SGF29-TTD solution to all wells.

Add 5 µL of the 50 nM biotinylated H3K4me3 peptide solution to all wells.

Incubate for 30 minutes at room temperature.
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Add 5 µL of the bead mixture to all wells.

Incubate for 1 hour at room temperature in the dark.

Data Acquisition:

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader)

with excitation at 680 nm and emission at 520-620 nm.

Data Analysis:

Calculate the percentage of inhibition for each concentration of Sgf29-IN-1 relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement using NanoBRET™ Assay
This protocol outlines a method to quantify the engagement of Sgf29-IN-1 with SGF29 in living

cells. The assay measures the displacement of a fluorescent tracer from a NanoLuc®

luciferase-SGF29 fusion protein by the inhibitor.

Materials:

HEK293T cells

Plasmid encoding NanoLuc®-SGF29 fusion protein

Fluorescent tracer for SGF29 (to be developed or identified)

Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)

FuGENE® HD Transfection Reagent (Promega)

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

Sgf29-IN-1
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White, 96-well cell culture plates

Procedure:

Cell Transfection:

Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

Transfect the cells with the NanoLuc®-SGF29 plasmid using FuGENE® HD according to

the manufacturer's protocol.

24 hours post-transfection, detach and resuspend the cells in Opti-MEM™.

Assay Protocol:

Dispense 90 µL of the cell suspension into each well of a 96-well plate.

Prepare a serial dilution of Sgf29-IN-1 in Opti-MEM™.

Add 10 µL of the Sgf29-IN-1 dilution or vehicle control to the wells.

Add the fluorescent tracer at its predetermined optimal concentration to all wells.

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

Luminescence Measurement:

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular

NanoLuc® Inhibitor according to the manufacturer's protocol.

Add 25 µL of the substrate solution to each well.

Read the plate within 10 minutes on a plate reader capable of measuring filtered

luminescence (Donor emission at 460 nm and Acceptor emission at >600 nm).

Data Analysis:

Calculate the NanoBRET™ ratio by dividing the Acceptor emission by the Donor emission.
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Plot the NanoBRET™ ratio against the logarithm of the Sgf29-IN-1 concentration and fit

the data to determine the IC50 value for target engagement.

Isothermal Titration Calorimetry (ITC) for Binding
Affinity Determination
This protocol provides a general framework for measuring the binding affinity (Kd) and

thermodynamic parameters of Sgf29-IN-1 binding to the SGF29 Tudor domain.

Materials:

Recombinant SGF29 tandem Tudor domain (TTD)

Sgf29-IN-1

ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl (ensure buffer compatibility with

protein and compound)

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

Procedure:

Sample Preparation:

Dialyze the SGF29-TTD protein extensively against the ITC buffer.

Dissolve Sgf29-IN-1 in the same ITC buffer. A small amount of DMSO may be used for

initial solubilization, but the final concentration should be low (<1%) and matched in both

the cell and syringe solutions.

Degas both the protein and compound solutions immediately before the experiment.

ITC Experiment:

Load the SGF29-TTD solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

Load the Sgf29-IN-1 solution (e.g., 100-200 µM, typically 10-fold higher than the protein

concentration) into the injection syringe.
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Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750

rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18-20

injections of 2 µL).

Perform a control titration by injecting the compound solution into the buffer to determine

the heat of dilution.

Data Analysis:

Integrate the raw ITC data to obtain the heat change for each injection.

Subtract the heat of dilution from the experimental data.

Plot the corrected heat changes against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).
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Experimental Workflow for Sgf29-IN-1 Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12379086?utm_src=pdf-body-img
https://www.benchchem.com/product/b12379086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical Assays

Cellular Assays

Probe Discovery
(e.g., CRISPR-SADD)

Biochemical Characterization

Cellular Characterization AlphaScreen (IC50) ITC (Kd, Thermodynamics) Selectivity Profiling
(vs. other Tudor domains)

In Vivo Validation NanoBRET (Target Engagement IC50) Western Blot (H3K9ac levels) Cell Viability (Functional IC50)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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